

A Comprehensive Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-hydroxypyridine

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Introduction: The Strategic Importance of 2-Amino-5-bromo-3-hydroxypyridine

2-Amino-5-bromo-3-hydroxypyridine is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a bromine atom on the pyridine core, makes it a versatile building block for the synthesis of complex, biologically active molecules.^[1] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it an invaluable intermediate in the construction of novel molecular architectures.^[3]

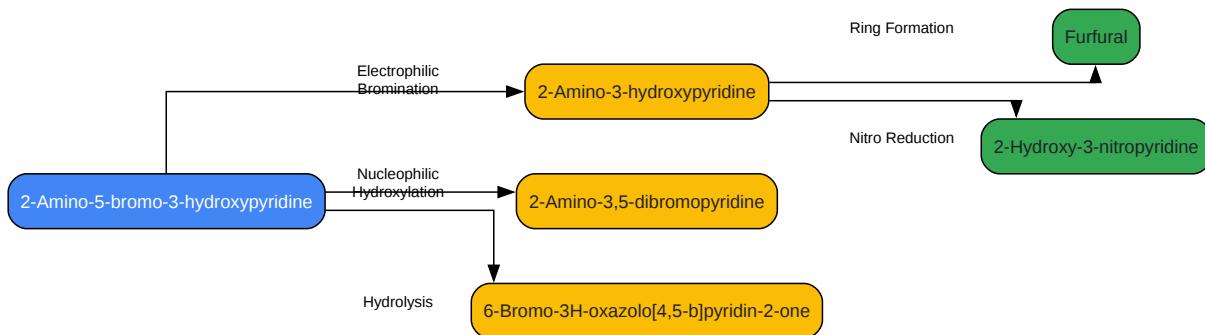
The most prominent application of 2-Amino-5-bromo-3-hydroxypyridine is as a key intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.^{[4][5]} Its role in the synthesis of this life-saving medication underscores the critical need for efficient and scalable synthetic routes to this compound. Beyond its application in oncology, this pyridine derivative is also explored in the development of new anti-inflammatory drugs, agrochemicals such as herbicides and pesticides, and advanced materials.^[1]

This technical guide provides a detailed overview of the primary synthetic pathways to 2-Amino-5-bromo-3-hydroxypyridine, offering insights into the reaction mechanisms,

experimental protocols, and the rationale behind the selection of specific reagents and conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 2-Amino-5-bromo-3-hydroxypyridine reveals several logical disconnection points, highlighting the key precursors that can be utilized for its synthesis. The primary disconnections focus on the introduction of the bromine atom and the formation of the substituted pyridine ring itself.



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Caption: Retrosynthetic analysis of 2-Amino-5-bromo-3-hydroxypyridine.

This analysis points to three primary synthetic strategies:

- Late-stage bromination of a pre-formed 2-amino-3-hydroxypyridine ring.
- Nucleophilic substitution of a di-brominated precursor.
- Hydrolysis of a protected, brominated heterocyclic system.

Synthesis Pathways

The following sections provide a detailed exploration of the most effective and scientifically sound methods for the synthesis of 2-Amino-5-bromo-3-hydroxypyridine.

Pathway A: Synthesis via Bromination of 2-Amino-3-hydroxypyridine

This is a widely employed and logical approach, where the 2-amino-3-hydroxypyridine core is first synthesized and then subjected to regioselective bromination.

Step 1: Synthesis of 2-Amino-3-hydroxypyridine

There are two primary and efficient routes to obtain the 2-amino-3-hydroxypyridine intermediate.

Route A1: From Furfural

The conversion of furfural, a bio-based feedstock, into 3-hydroxypyridine derivatives is an attractive and sustainable approach.^[6] A common industrial method involves a multi-step process starting with the ring-opening of furfural.^{[7][8]}



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Caption: Synthesis of 2-Amino-3-hydroxypyridine from furfural.

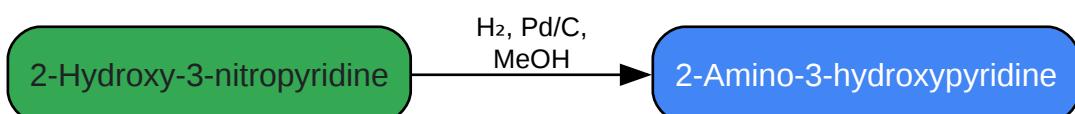
Experimental Protocol (Adapted from CN109535071B):^[8]

- Ring Opening: Add furfural to water in a reaction vessel and cool to 0°C with stirring. Introduce chlorine or bromine gas to facilitate the ring-opening reaction.
- Cyclization: React the resulting mixture with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate.

- Hydrolysis: Hydrolyze the sulfonate salt under alkaline conditions (e.g., using a liquid alkali to adjust the pH to 8-9) to yield crude, brown 2-amino-3-hydroxypyridine.[8]
- Purification: The crude product can be further purified by recrystallization or by forming a complex with dimethylformamide, followed by desorption with methanol to obtain a high-purity white solid.[8]

Route A2: From 2-Hydroxy-3-nitropyridine

This method relies on the catalytic reduction of a nitro group, a classic and high-yielding transformation in organic synthesis.[9]



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Caption: Synthesis of 2-Amino-3-hydroxypyridine via nitro reduction.

Experimental Protocol (Adapted from ChemicalBook):[9]

- Reaction Setup: Dissolve 2-hydroxy-3-nitropyridine in methanol in a flask. Add 10% Palladium on carbon (Pd/C) catalyst.
- Hydrogenation: Flush the reaction mixture with an inert gas (e.g., argon), then bubble hydrogen gas through the solution for approximately 10 minutes. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture overnight at room temperature.
- Work-up: Filter the mixture through celite to remove the catalyst, washing the celite pad with methanol.
- Purification: Evaporate the solvent from the filtrate. The resulting solid can be purified by silica gel chromatography (e.g., using 5% MeOH in CH_2Cl_2) to afford the pure product.[9]

Parameter	Route A1 (Furfural)	Route A2 (2-Hydroxy-3-nitropyridine)
Starting Material	Furfural	2-Hydroxy-3-nitropyridine
Key Reagents	Cl ₂ /Br ₂ , Ammonium sulfamate, Base	H ₂ , 10% Pd/C
Reported Yield	>75% (crude)	89%
Advantages	Inexpensive, bio-based starting material	High yield, clean reaction
Disadvantages	Multi-step, potential for side products	Requires handling of H ₂ gas and a precious metal catalyst

Step 2: Bromination of 2-Amino-3-hydroxypyridine

The synthesis of the final product is achieved through the bromination of the 2-amino-3-hydroxypyridine intermediate. This is typically accomplished through a three-step sequence involving protection, bromination, and deprotection/hydrolysis, as direct bromination can be challenging to control.[4][5]



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Caption: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine from 2-Amino-3-hydroxypyridine.

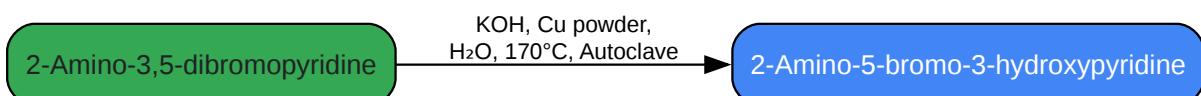
Experimental Protocol (Adapted from CN111943885A and other sources):[4][5][10]

- Ring Closure (Protection): Dissolve 2-amino-3-hydroxypyridine in an appropriate solvent like THF. Add N,N'-carbonyldiimidazole (CDI) and stir at room temperature. Subsequently, add bis(trichloromethyl)carbonate (BTC) and reflux the mixture to form the protected intermediate, 3H-oxazolo[4,5-b]pyridin-2-one.[4]

- Bromination: The protected intermediate is then brominated. While various brominating agents can be used, some methods employ photocatalytic bromination with liquid bromine and a photoinitiator.[5]
- Hydrolysis (Deprotection): Suspend the resulting 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and reflux overnight until the solution becomes clear.[10]
- Work-up: Cool the reaction mixture to room temperature and neutralize with acid to a pH of approximately 7. This will cause the product to precipitate out of the solution.
- Purification: Collect the precipitate by filtration, wash with water, and dry under high vacuum to obtain 2-amino-5-bromo-3-hydroxypyridine as an off-white solid with a high yield (typically >95%).[10]

Pathway B: Synthesis via Nucleophilic Substitution of 2-Amino-3,5-dibromopyridine

This pathway offers a more direct route to the target molecule by selectively replacing one of the bromine atoms of a di-brominated precursor with a hydroxyl group.



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Caption: Synthesis via nucleophilic substitution.

Causality Behind Experimental Choices:

- High Temperature and Pressure: The C-Br bond on the pyridine ring is relatively strong and requires significant energy to break for nucleophilic substitution. The use of an autoclave allows the reaction to be carried out at temperatures above the boiling point of water, increasing the reaction rate.
- Potassium Hydroxide (KOH): A strong base and the source of the hydroxide nucleophile.

- Copper Powder: Acts as a catalyst, likely facilitating the nucleophilic aromatic substitution. Copper catalysis is common in such reactions involving aryl halides.
- Inert Atmosphere (Nitrogen): Prevents oxidation of the starting material, product, and catalyst at high temperatures.

Experimental Protocol (Adapted from PrepChem.com):[11]

- Reaction Setup: In an autoclave, combine 2-amino-3,5-dibromopyridine, potassium hydroxide (85%), copper powder, and water.
- Reaction: Stir the mixture under a nitrogen atmosphere for 10 hours at 170°C.
- Work-up: After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid. Saturate the solution with sodium chloride to reduce the solubility of the product in the aqueous phase.
- Extraction: Extract the product from the warm aqueous solution multiple times with a mixture of ethyl acetate and tetrahydrofuran (9:1).
- Purification: Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the solvent. The residue is then purified by silica gel chromatography to yield 2-amino-3-hydroxy-5-bromopyridine.[11]

Parameter	Value
Starting Material	2-Amino-3,5-dibromopyridine
Key Reagents	KOH, Copper powder
Conditions	170°C, 10 hours, Autoclave
Reported Yield	46.3%
Advantages	Direct conversion
Disadvantages	Harsh reaction conditions (high temp/pressure), moderate yield, requires specialized equipment (autoclave)

Purification and Characterization

The final product, 2-Amino-5-bromo-3-hydroxypyridine, is typically an off-white to light brown solid.[1][10] Purification is generally achieved through recrystallization or column chromatography on silica gel.

Property	Value	Source
Molecular Formula	C ₅ H ₅ BrN ₂ O	[1][12]
Molecular Weight	189.01 g/mol	[1][12]
Appearance	Light brown solid / Off-white solid	[1][10]
Melting Point	205-208°C	[11]
CAS Number	39903-01-0	[1][12]

Safety Considerations

As with any chemical synthesis, proper safety protocols must be strictly followed.

- **Handling Reagents:** Many of the reagents used, such as bromine, strong acids, and bases, are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **High-Pressure Reactions:** The use of an autoclave requires specialized training and equipment to handle the high pressures and temperatures safely.
- **Product Handling:** The toxicological properties of the final product may not be fully characterized. It should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

The synthesis of 2-Amino-5-bromo-3-hydroxypyridine can be accomplished through several viable pathways. The choice of a specific route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the equipment available.

- The synthesis from 2-amino-3-hydroxypyridine (Pathway A), particularly when the precursor is derived from furfural, represents a scalable and potentially more sustainable approach. The final hydrolysis step from the oxazolopyridinone intermediate is notably high-yielding. [\[10\]](#)
- The nucleophilic substitution of 2-amino-3,5-dibromopyridine (Pathway B) offers a more direct conversion but requires harsh conditions and results in a more moderate yield. [\[11\]](#)

For researchers in drug development, the multi-step route involving the protection of 2-amino-3-hydroxypyridine, followed by bromination and hydrolysis, appears to be the most robust and highest-yielding method, making it well-suited for producing the high-purity material required for pharmaceutical applications.

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